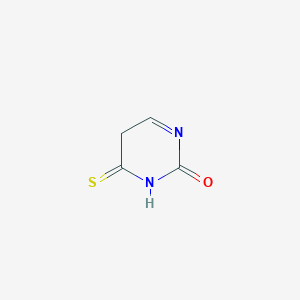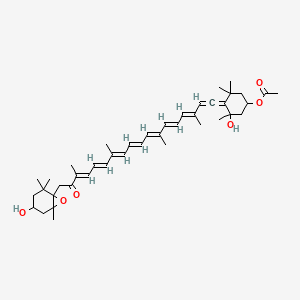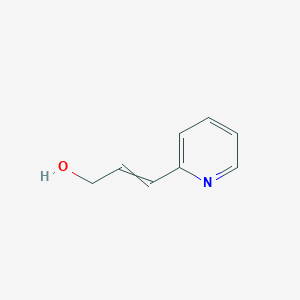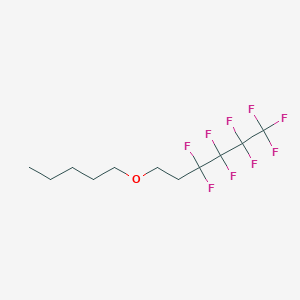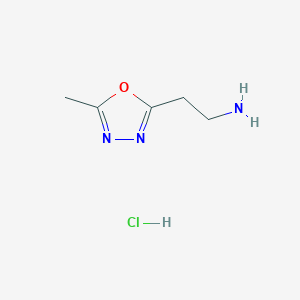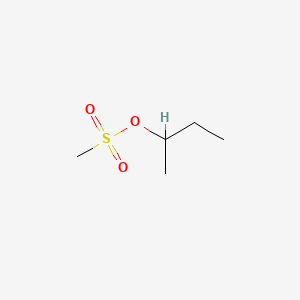
sec-Butyl methanesulfonate
Übersicht
Beschreibung
Sec-Butyl methanesulfonate is a chemical compound with the CAS Number: 16156-54-0 and a molecular weight of 152.21 .
Synthesis Analysis
Alcohols such as methanol, ethanol, or isopropanol are commonly employed as solvents in the synthesis of drug substances . The reactions between the sulfonates and alcohols may result in the formation of alkyl sulfonates .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 . This compound contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfonate . Chemical Reactions Analysis
This compound is an alkylating agent that can cause genotoxic effects in mammalian cells . It has been shown to inhibit DNA synthesis and induce micronucleus formation in hamster V79 cells .Physical And Chemical Properties Analysis
This compound has a molecular weight of 152.21 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Genotoxicity Assessment : Sec-Butyl methanesulfonate, as part of sulfonic acid esters, has been evaluated for genotoxic effects in bacterial and mammalian cell systems. It was found to potentially act as a genotoxicant based on the presence of the sulfonate moiety, showing mutagenic potential in certain strains in the Ames test and the micronucleus test in mouse lymphoma cells (Glowienke et al., 2005).
Insecticidal Activity : Novel pyrazole methanesulfonates, including those formed from sec-Butyl, demonstrated insecticidal activity with low levels of acute mammalian toxicity. Specifically, compounds with α-branching, such as sec-Butyl, exhibited high levels of activity (Finkelstein & Strock, 1997).
Catalytic Applications : Diphenylammonium methanesulfonate has been used as a catalyst in the esterification of acetic acid with sec-butanol, indicating a potential application in chemical synthesis processes (Luo Gen-xiang, 2004).
Microbial Metabolism : Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur. While this compound wasn't directly studied, the metabolism of methanesulfonic acid by aerobic bacteria as a source of sulfur for growth was explored (Kelly & Murrell, 1999).
Synthesis of Other Chemicals : this compound has been involved in the synthesis of other chemicals, such as sec-butyl acetate, demonstrating its role in chemical manufacturing (Wang Chao-yang, 2011).
Friedel-Crafts Acylations : Methanesulfonic anhydride has been used for Friedel-Crafts acylation reactions, offering a 'greener' approach with minimal waste. This showcases another aspect of the chemical's utility in organic synthesis (Wilkinson, 2011).
Wirkmechanismus
Target of Action
Sec-Butyl methanesulfonate is an alkylating agent . Alkylating agents are a type of chemotherapeutic drug that works by binding to DNA and interfering with its replication. They are used in the treatment of various types of cancer.
Mode of Action
This compound acts as an alkylating agent, which means it adds an alkyl group to its target . This process involves the fission of alkyl-oxygen bonds, which then react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Biochemical Pathways
This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
This compound has been shown to inhibit DNA synthesis and induce micronucleus formation in hamster V79 cells . This suggests that the compound can cause genotoxic effects in mammalian cells .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for sec-Butyl methanesulfonate are not mentioned, it is known that alkyl methanesulfonates are genotoxic impurities that should be limited to an intake of not more than 1.5 µg/day, as regulated by the International Council for Harmonization guideline M7 . This suggests that future research may focus on reducing these impurities and finding safer alternatives.
Eigenschaften
IUPAC Name |
butan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWQGEBNCNNFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923149 | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16156-54-0 | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



